molecular formula C14H12O3 B6377698 2-Formyl-5-(3-hydroxymethylphenyl)phenol, 95% CAS No. 1261965-70-1

2-Formyl-5-(3-hydroxymethylphenyl)phenol, 95%

Cat. No. B6377698
CAS RN: 1261965-70-1
M. Wt: 228.24 g/mol
InChI Key: IOFIJONCGKDYIV-UHFFFAOYSA-N
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Description

2-Formyl-5-(3-hydroxymethylphenyl)phenol, 95% (2F5HMPP) is a phenolic compound with a wide range of applications in various scientific fields. It is a versatile compound that has been studied for its ability to synthesize, its applications in scientific research, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and its potential for future directions.

Mechanism of Action

The mechanism of action of 2-Formyl-5-(3-hydroxymethylphenyl)phenol, 95% is not fully understood. However, it has been suggested that the compound acts as a Lewis acid, which is able to form a complex with the substrate. This complex is then able to undergo a reaction with the substrate, leading to the formation of the desired product. Additionally, it has been suggested that the compound is able to form a complex with the substrate, which is then able to undergo a reaction with the substrate, leading to the formation of the desired product.
Biochemical and Physiological Effects
2-Formyl-5-(3-hydroxymethylphenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, as well as anti-tumor activity. Additionally, it has been found to possess antimicrobial activity and to be a potential inhibitor of the enzyme cyclooxygenase-2.

Advantages and Limitations for Lab Experiments

2-Formyl-5-(3-hydroxymethylphenyl)phenol, 95% is a versatile compound that has several advantages for lab experiments. It is a readily available and relatively inexpensive compound that can be easily synthesized. Additionally, it is a stable compound that is not prone to degradation. However, there are some limitations to its use in lab experiments. It is a relatively reactive compound that can be hazardous to handle and may require special safety precautions. Additionally, it is a relatively low-solubility compound that can be difficult to handle in aqueous solutions.

Future Directions

2-Formyl-5-(3-hydroxymethylphenyl)phenol, 95% has potential for future directions in a variety of scientific fields. It has potential for use in the synthesis of polymers, organic semiconductors, pharmaceuticals, dyes, catalysts, and other organic compounds. Additionally, it has potential for use in the synthesis of nanoparticles and nanomaterials, as well as in the synthesis of polymeric materials for drug delivery. Finally, it has potential for use in the development of new drugs, in the development of new materials, and in the development of new technologies.

Synthesis Methods

2-Formyl-5-(3-hydroxymethylphenyl)phenol, 95% is synthesized through the condensation of 5-hydroxy-3-methylphenol and formaldehyde. This reaction takes place in the presence of a strong base such as sodium hydroxide. The reaction is exothermic and the product is formed in high yields. The product is then purified by recrystallization and the purity is determined by thin layer chromatography.

Scientific Research Applications

2-Formyl-5-(3-hydroxymethylphenyl)phenol, 95% is used in a variety of scientific research applications. It has been used in the synthesis of polymers, in the production of organic semiconductors, and in the synthesis of pharmaceuticals. It is also used in the synthesis of dyes, catalysts, and other organic compounds. Additionally, it has been used in the synthesis of nanoparticles and nanomaterials, as well as in the synthesis of polymeric materials for drug delivery.

properties

IUPAC Name

2-hydroxy-4-[3-(hydroxymethyl)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-8-10-2-1-3-11(6-10)12-4-5-13(9-16)14(17)7-12/h1-7,9,15,17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFIJONCGKDYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)C=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685074
Record name 3-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261965-70-1
Record name 3-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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